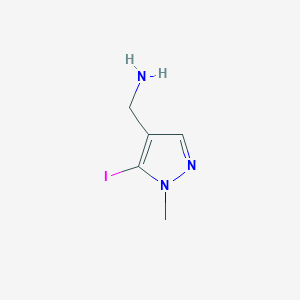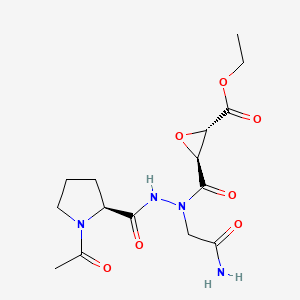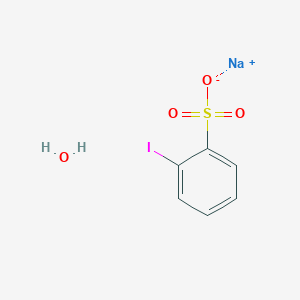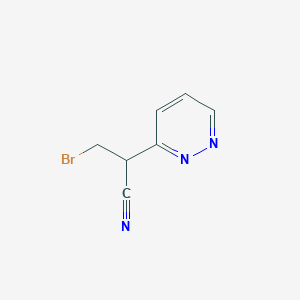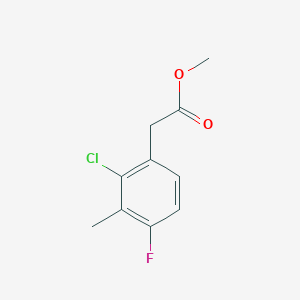
Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine, fluorine, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate typically involves the esterification of the corresponding acid, 2-(2-chloro-4-fluoro-3-methylphenyl)acetic acid, with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis may involve the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the compound.
化学反応の分析
Types of Reactions: Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Products depend on the nucleophile used.
Reduction: 2-(2-chloro-4-fluoro-3-methylphenyl)ethanol.
Oxidation: 2-(2-chloro-4-fluoro-3-methylphenyl)acetic acid.
科学的研究の応用
Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.
類似化合物との比較
- Methyl 2-(4-chloro-2-fluorophenyl)acetate
- Methyl 2-(4-chloro-3-fluorophenyl)acetate
- Methyl 2-(2-chloro-5-fluorophenyl)acetate
Comparison: Methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate is unique due to the specific positioning of the chlorine, fluorine, and methyl groups on the phenyl ring. This unique substitution pattern can influence its reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C10H10ClFO2 |
|---|---|
分子量 |
216.63 g/mol |
IUPAC名 |
methyl 2-(2-chloro-4-fluoro-3-methylphenyl)acetate |
InChI |
InChI=1S/C10H10ClFO2/c1-6-8(12)4-3-7(10(6)11)5-9(13)14-2/h3-4H,5H2,1-2H3 |
InChIキー |
VMMWLWKJMGNZFC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1Cl)CC(=O)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1-((3R,8aS)-Octahydropyrrolo[1,2-a]pyrazin-3-yl)ethanol](/img/structure/B12970466.png)
![(E)-5-(Hydroxyimino)-3-methyl-5,7,8,9-tetrahydro-6H-benzo[7]annulen-6-one](/img/structure/B12970481.png)
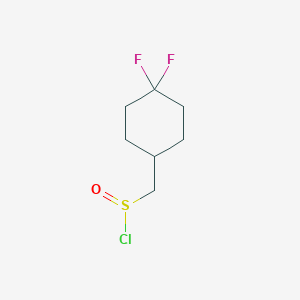



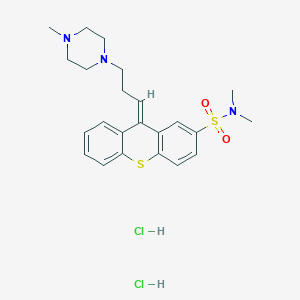
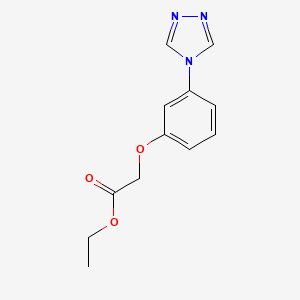
![2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B12970525.png)
